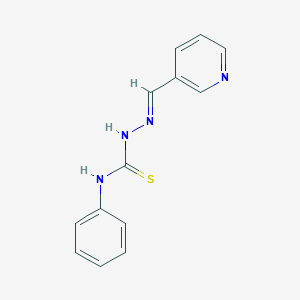
nicotinaldehyde N-phenylthiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinaldehyde N-phenylthiosemicarbazone (NAPT) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. NAPT is a thiosemicarbazone derivative that has been synthesized by the reaction of nicotinaldehyde and N-phenylthiosemicarbazide.
Mécanisme D'action
The mechanism of action of nicotinaldehyde N-phenylthiosemicarbazone is not fully understood. However, it is believed to act through multiple pathways. nicotinaldehyde N-phenylthiosemicarbazone has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. It also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. nicotinaldehyde N-phenylthiosemicarbazone has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
nicotinaldehyde N-phenylthiosemicarbazone has been shown to have various biochemical and physiological effects. It has been found to reduce the level of reactive oxygen species (ROS) and increase the level of glutathione, an antioxidant that protects cells from oxidative stress. nicotinaldehyde N-phenylthiosemicarbazone has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and cancer invasion. In addition, nicotinaldehyde N-phenylthiosemicarbazone has been shown to modulate the immune system by increasing the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of nicotinaldehyde N-phenylthiosemicarbazone is its broad spectrum of biological activities. It has been found to exhibit anti-cancer, anti-viral, anti-bacterial, anti-fungal, and anti-inflammatory properties. nicotinaldehyde N-phenylthiosemicarbazone is also relatively easy to synthesize and can be obtained in high yield and purity. However, one of the limitations of nicotinaldehyde N-phenylthiosemicarbazone is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on nicotinaldehyde N-phenylthiosemicarbazone. One area of research is the development of novel analogs of nicotinaldehyde N-phenylthiosemicarbazone with improved solubility and efficacy. Another area of research is the investigation of the mechanism of action of nicotinaldehyde N-phenylthiosemicarbazone and its potential targets. Furthermore, the therapeutic potential of nicotinaldehyde N-phenylthiosemicarbazone in various diseases such as cancer, viral infections, and inflammatory disorders can be explored in clinical trials. Finally, the use of nicotinaldehyde N-phenylthiosemicarbazone as a tool for studying the biology of cancer and other diseases can be investigated.
Méthodes De Synthèse
Nicotinaldehyde N-phenylthiosemicarbazone is synthesized by the reaction of nicotinaldehyde and N-phenylthiosemicarbazide in the presence of a catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization. The purity of the product is confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
Nicotinaldehyde N-phenylthiosemicarbazone has been extensively studied for its potential therapeutic applications. It has been found to exhibit a broad spectrum of biological activities, including anti-cancer, anti-viral, anti-bacterial, anti-fungal, and anti-inflammatory properties. nicotinaldehyde N-phenylthiosemicarbazone has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. It has also been found to inhibit the replication of HIV and hepatitis C virus.
Propriétés
Nom du produit |
nicotinaldehyde N-phenylthiosemicarbazone |
|---|---|
Formule moléculaire |
C13H12N4S |
Poids moléculaire |
256.33 g/mol |
Nom IUPAC |
1-phenyl-3-[(E)-pyridin-3-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C13H12N4S/c18-13(16-12-6-2-1-3-7-12)17-15-10-11-5-4-8-14-9-11/h1-10H,(H2,16,17,18)/b15-10+ |
Clé InChI |
XIKULJQYALWOGW-XNTDXEJSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CN=CC=C2 |
SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CN=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NN=CC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



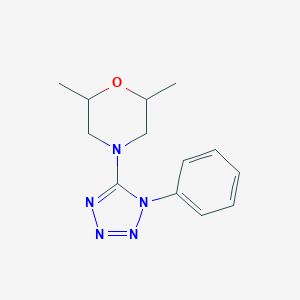
![2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B255841.png)
![7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B255842.png)


![ethyl 2-{[4-(2-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255847.png)
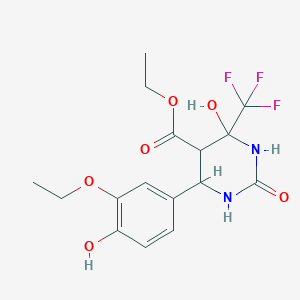
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide](/img/structure/B255859.png)
![5-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B255861.png)
![3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B255864.png)
![Ethyl 6-methyl-2-({[2-(2-thienylmethylene)hydrazino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255867.png)
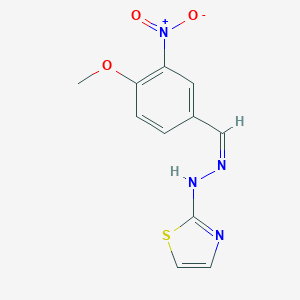
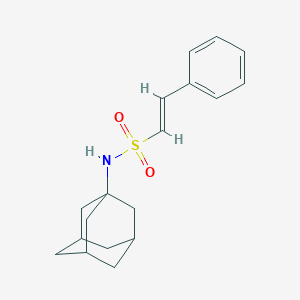
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B255874.png)